Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride
CAS No.: 766529-23-1
VCID: VC2792490
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride - 766529-23-1](/images/structure/VC2792490.png)
Description |
Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the CAS number 766529-23-1. It is a hydrochloride salt of Ethyl[1-(4-fluorophenyl)ethyl]amine, which is an organic derivative of phenethylamine. The compound features an ethyl group attached to the nitrogen atom and a fluorine atom on the para position of the phenyl ring. This article will delve into the properties, synthesis methods, and potential applications of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride. Synthesis MethodsThe synthesis of Ethyl[1-(4-fluorophenyl)ethyl]amine, the free base form, typically involves reductive amination reactions. For instance, 4-fluoroacetophenone can be reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to produce the amine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Potential ApplicationsEthyl[1-(4-fluorophenyl)ethyl]amine hydrochloride may have various applications in scientific research and industry due to its structural similarity to compounds with known biological activities. These include potential roles in biochemical assays, receptor binding studies, and as precursors for pharmaceutical compounds. Safety and HandlingEthyl[1-(4-fluorophenyl)ethyl]amine hydrochloride, like many organic compounds, requires careful handling due to potential hazards. It is essential to follow proper safety protocols, including wearing protective gear and ensuring adequate ventilation during handling. |
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CAS No. | 766529-23-1 |
Product Name | Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride |
Molecular Formula | C10H15ClFN |
Molecular Weight | 203.68 g/mol |
IUPAC Name | N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H |
Standard InChIKey | FSVUCXBNRXYPBR-UHFFFAOYSA-N |
SMILES | CCNC(C)C1=CC=C(C=C1)F.Cl |
Canonical SMILES | CCNC(C)C1=CC=C(C=C1)F.Cl |
PubChem Compound | 42919026 |
Last Modified | Aug 16 2023 |
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